Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester. This step often requires acidic or basic conditions to facilitate the cyclization process.
Substitution Reactions: The introduction of the 3-fluoro-4-methylphenyl group can be achieved through nucleophilic aromatic substitution reactions. This involves the reaction of a fluoro-substituted aromatic amine with an appropriate electrophile.
Esterification: The ethyl ester group is typically introduced via esterification reactions, where the carboxylic acid group is reacted with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Final Assembly: The final step involves the coupling of the substituted pyridazine with the ethoxy group, which can be achieved through etherification reactions using reagents like ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Research: The compound can be used as a probe to study enzyme interactions and receptor binding.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for conditions where modulation of specific biological pathways is required.
Industrial Applications: Its derivatives may be used in the synthesis of advanced materials or as intermediates in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The presence of the fluoro and methyl groups can enhance binding affinity and selectivity, while the pyridazine ring provides a stable scaffold for interaction.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Ethyl 4-(2-((3-bromo-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Uniqueness
Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and improve the pharmacokinetic properties of compounds, making this particular derivative potentially more effective in therapeutic applications compared to its chloro or bromo analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5/c1-4-31-23(30)22-19(12-21(29)27(26-22)17-9-5-14(2)6-10-17)32-13-20(28)25-16-8-7-15(3)18(24)11-16/h5-12H,4,13H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNMPPUMPAIIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)C)F)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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